
lithium;prop-1-enylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;prop-1-enylcyclopropane is a compound that combines the properties of lithium with the unique structural characteristics of cyclopropane Cyclopropane is a three-membered ring structure known for its high ring strain and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;prop-1-enylcyclopropane typically involves the reaction of cyclopropane derivatives with lithium reagents. One common method is the addition of lithium to a prop-1-enylcyclopropane precursor under controlled conditions. This reaction often requires an inert atmosphere and low temperatures to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Lithium;prop-1-enylcyclopropane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler hydrocarbons or other reduced products.
Substitution: The lithium atom can be substituted with other groups, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting agents: Such as halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alkenes.
Scientific Research Applications
Lithium;prop-1-enylcyclopropane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of mood disorders due to the presence of lithium.
Industry: Used in the production of specialized materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of lithium;prop-1-enylcyclopropane involves its interaction with various molecular targets and pathways. The lithium atom can modulate neurotransmitter activity and second messenger systems, while the cyclopropane ring can participate in unique chemical reactions due to its ring strain. These combined effects contribute to the compound’s overall activity and potential therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane: A simple three-membered ring structure known for its high reactivity.
Prop-1-enylcyclopropane: A derivative of cyclopropane with a prop-1-enyl group.
Lithium cyclopropane: A compound combining lithium with cyclopropane.
Uniqueness
Lithium;prop-1-enylcyclopropane is unique due to the combination of lithium’s chemical properties with the structural characteristics of prop-1-enylcyclopropane
Properties
CAS No. |
61782-58-9 |
|---|---|
Molecular Formula |
C6H9Li |
Molecular Weight |
88.1 g/mol |
IUPAC Name |
lithium;prop-1-enylcyclopropane |
InChI |
InChI=1S/C6H9.Li/c1-2-3-6-4-5-6;/h2-4,6H,5H2,1H3;/q-1;+1 |
InChI Key |
JVCDVPUEPZTERI-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC=CC1C[CH-]1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


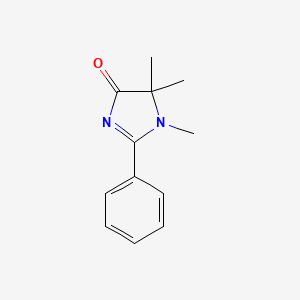

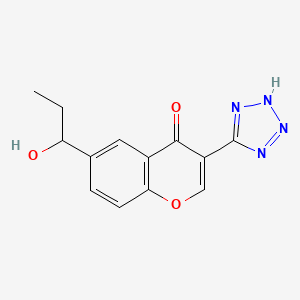
![N-[1-(Cyclohexylamino)-5-methyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine](/img/structure/B14561288.png)
![4-{2-[(4-Methylphenyl)sulfanyl]ethyl}pyridine](/img/structure/B14561290.png)
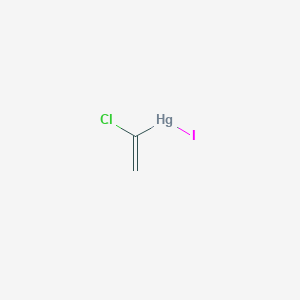
![N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14561295.png)
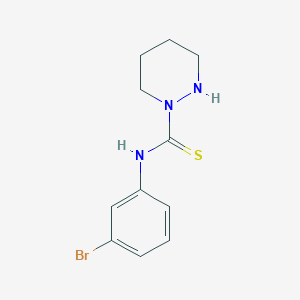
![5-[(4-Cyano-2-methoxy-2-methylpentyl)diazenyl]-4-methoxy-2,4-dimethylpentanenitrile](/img/structure/B14561324.png)
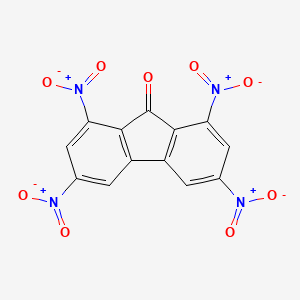
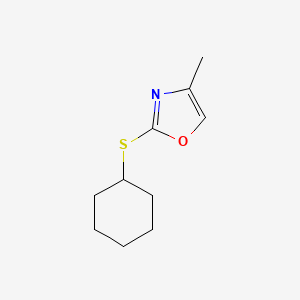
![Methyl 2-[(4-chlorophenyl)acetyl]benzoate](/img/structure/B14561330.png)
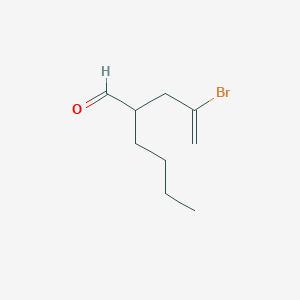
![2-(2-Cyanoethyl)-5-formylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B14561342.png)
